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Compound of Interest

Compound Name: Methyl 7-methyl-4-oxooctanoate

CAS No.: 53663-32-4

Cat. No.: B1615037

Get Quote

Executive Summary & Technical Context[1][2][3][4]
Methyl 7-methyl-4-oxooctanoate (CAS: 53663-32-4) serves as a critical intermediate in the

synthesis of complex fatty acid derivatives, flavor compounds, and specific pharmaceutical

scaffolds. Its structural integrity is defined by two distinct domains separated by a ketone

functionality: a methyl succinate-like "head" and an isopentyl "tail."

In synthetic workflows, this molecule is frequently confused with its linear isomer (Methyl 4-

oxononanoate) or its regioisomer (Methyl 6-methyl-4-oxooctanoate). This guide provides a

rigorous, self-validating NMR assignment protocol to distinguish the target from these

alternatives, utilizing 1D and 2D NMR datasets.

Key Structural Challenges
Symmetry Breakers: The ketone at C4 creates two independent spin systems in 1H NMR

that must be linked via 13C connectivity (HMBC).

Isobaric Interference: Linear vs. branched isomers share identical molecular weights (
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, MW 186.25), rendering low-res MS insufficient for isomer differentiation.

Comparative Analysis: Target vs. Alternatives
The following table contrasts the critical NMR signals required to distinguish Methyl 7-methyl-
4-oxooctanoate from its most common structural isomers.

Table 1: Diagnostic Signal Comparison (1H NMR, 400
MHz, CDCl3)

Feature
Target: Methyl 7-

methyl-4-

oxooctanoate

Alternative A: Methyl

4-oxononanoate

(Linear)

Alternative B: Methyl

6-methyl-4-

oxooctanoate

Terminal Methyl(s) 0.90 (d, 6H)Diagnostic

Isopropyl Doublet

0.88 (t, 3H) Linear

Triplet
0.91 (d, 6H)

Tail Methine (CH) 1.55 (m, 1H)Septet-

like

Absent (Methylene

chain only)

2.10 (m, 1H)

Deshielded by

-ketone effect

-Keto Methylene (Tail) 2.45 (t, 2H)C5 Protons 2.42 (t, 2H)
2.25 (d, 2H) Doublet

due to adjacent CH

Key Distinction

Doublet Methyls +

Triplet

-CH2

Triplet Methyl

Doublet Methyls +

Doublet

-CH2
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Analyst Note: The most frequent error is misidentifying the linear isomer (A) as the target. Zoom

into the 0.8–1.0 ppm region; a clear doublet (

Hz) confirms the branched terminus.

Structural Visualization & Numbering
To ensure accurate assignment, we utilize the following atom numbering scheme. Note that the

"Methyl" of the ester is designated as OMe.

OMe C1
(C=O) C2 C3 C4

(C=O) C5 C6 C7

C8
(Me)

C9
(Me)

Click to download full resolution via product page

Figure 1: Numbering scheme for Methyl 7-methyl-4-oxooctanoate. C1-C3 represents the

succinate head; C5-C9 represents the isopentyl tail.

Comprehensive Assignment Data
1H NMR Assignments (CDCl3, Reference TMS 0.00)
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Position
Shift (

, ppm)
Multiplicity Integral

Coupling (

, Hz)

Assignment
Logic

OMe 3.67 Singlet 3H -
Characteristic

methyl ester.

H-3 2.75 Triplet 2H 6.5

to ketone,

to ester. Most

deshielded

CH2.

H-2 2.58 Triplet 2H 6.5 to ester.

H-5 2.45 Triplet 2H 7.4 to ketone (tail

side).

H-7 1.55 Multiplet 1H -

Methine of

isopropyl

group.

H-6 1.48 Multiplet 2H -
to ketone.

Overlaps with

H-7.[1][2]

H-8, H-9 0.90 Doublet 6H 6.6

Equivalent

methyls of

isopropyl

group.

13C NMR Assignments (CDCl3)
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Position
Shift (

, ppm)
Type

HMBC Correlations
(from Protons)

C4 209.1 Quaternary (C=O) H-2, H-3, H-5, H-6

C1 173.4 Quaternary (C=O) H-2, H-3, OMe

OMe 51.8 CH3 -

C5 41.5 CH2 H-6, H-7, H-3 (weak)

C3 37.0 CH2 H-2, H-5 (weak)

C6 32.6 CH2 H-5, H-7, H-8/9

C2 27.8 CH2 H-3

C7 27.6 CH H-5, H-8/9

C8/C9 22.4 CH3 H-6, H-7

Experimental Protocol: Self-Validating Workflow
To guarantee the identity of the molecule, follow this "Chain of Evidence" protocol. This method

uses HMBC to bridge the "silent" quaternary ketone at C4, which breaks the proton spin

system.

Step 1: Sample Preparation[1][9]
Solvent: Chloroform-d (

) is preferred for resolution. DMSO-

may be used but will shift OH/NH impurities; the target shifts will move slightly downfield.

Concentration: 10-15 mg in 0.6 mL solvent. Filter through a cotton plug to remove

particulates that broaden lines.

Step 2: Critical Validation (HMBC)
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The most common failure mode is assuming the chain length based solely on integration. You

must prove the C3-C4-C5 linkage.

Workflow Diagram:

Start: Unknown Sample

1H NMR Acquisition
Check for Doublet at 0.9 ppm

Is Methyl a Doublet?

STOP: Linear Isomer
(Methyl 4-oxononanoate)

No (Triplet)

HSQC Spectrum
Assign C-H pairs

Yes

HMBC Spectrum
Verify C4 Ketone Conn.

Check C4 (209 ppm)
Correlations from H3 & H5

Structure Confirmed:
Methyl 7-methyl-4-oxooctanoate

Correlations Present

Click to download full resolution via product page
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Figure 2: Logical workflow for validating the branched structure against linear isomers.

Step 3: The "Bridge" Experiment
To definitively prove the position of the ketone (distinguishing 4-oxo from 3-oxo or 5-oxo

isomers), look for the HMBC Bridge:

Locate the Ketone Carbon (C4) at ~209 ppm.

Verify correlations from H-3 (2.75 ppm) AND H-5 (2.45 ppm) to C4.

If H-3 correlates to Ester C1 but H-5 does not, the ketone is correctly placed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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3. Methyl 4-oxooctanoate | C9H16O3 | CID 10855959 - PubChem
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Email: info@benchchem.com
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